(3-Amino-2-fluorophenyl)boronic acid

Overview

Description

“(3-Amino-2-fluorophenyl)boronic acid” is a versatile chemical compound used in various scientific research. Its unique properties allow for advanced applications including drug synthesis, catalysis, and medicinal chemistry. It is also used in Rh-catalyzed enantioselective addition reactions, and Rhodium and Palladium-catalyzed substitution reactions .

Synthesis Analysis

The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester (e.g. B(Oi-Pr) 3 or B(OMe) 3). The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters . In the case of 4-Amino-3-fluorophenyl boronic acid, it has been synthesized from 4-bromo-2-fluoroaniline by protecting the amine group and then carrying out a lithium-bromine exchange, followed by addition of trimethyl borate and then acidic hydrolysis .Molecular Structure Analysis

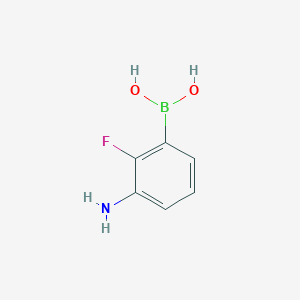

The molecular formula of “this compound” is C6H7BFNO2 . The structure of the compound includes a boron atom bonded to two hydroxyl groups and a phenyl ring. The phenyl ring carries an amino group and a fluorine atom .Chemical Reactions Analysis

“this compound” is a reactant in various chemical reactions. It is used in the preparation of phenylboronic catechol esters as promising anion receptors for polymer electrolytes, diastereoselective synthesis of trisubstituted allylic alcohols via rhodium-catalyzed arylation, and site-selective Suzuki-Miyaura arylation reactions . It is also used in Rh-catalyzed enantioselective addition reactions, and Rhodium- and Palladium-catalyzed substitution reactions .Physical And Chemical Properties Analysis

“this compound” is a white to light yellow crystal powder . It is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Scientific Research Applications

Synthesis and Crystal Structure

- Synthesis and Utility in Organic Chemistry : (3-Amino-2-fluorophenyl)boronic acid is synthesized from 4-bromo-2-fluoroaniline, showing utility in organic synthesis. It’s used in constructing glucose sensing materials operating at physiological pH and is involved in various reactions like Suzuki cross-coupling and Diels-Alder reactions (Das et al., 2003).

Materials Science and Polymer Chemistry

- Electropolymerization : Boronate-substituted polyanilines, derived from compounds like this compound, serve as advanced affinity transducers, important in creating conductive polymers for reagentless affinity sensors (Nikitina et al., 2015).

- Fluorogenic Affinity Gels : Clickable boronic acids, including derivatives of this compound, are used to construct fluorogenic affinity gels for applications like bioseparation and sensing (Khan & Ye, 2012).

Biochemistry and Sensing Applications

- Carbohydrate Sensing : this compound-based compounds are employed in carbohydrate sensors, utilizing the compound's affinity towards diols at neutral pH (Sun et al., 2019).

- Bacteria Detection : Derivatives of this compound are used in the development of affinity sensors for detecting bacteria, leveraging the binding reaction with diol groups on bacterial cell walls (Wannapob et al., 2010).

Organic Synthesis and Pharmaceutical Research

- Antimicrobial Properties : Compounds derived from this compound have been explored for their antimicrobial properties, especially in the synthesis of novel cyclic boron-containing Schiff-base ligands (Zhu et al., 2017).

Analytical Chemistry

- Fluorescent Labeling : Derivatives of this compound are used as fluorescent labeling reagents for the determination of diol compounds by HPLC, enhancing sensitivity and specificity (Terado et al., 2000).

Mechanism of Action

Target of Action

The primary target of (3-Amino-2-fluorophenyl)boronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid, which is formally nucleophilic, is transferred from boron to palladium . This results in the formation of a new Pd–C bond .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Pharmacokinetics

Boronic acids in general are known for their stability, which contributes to their bioavailability . They are relatively stable, readily prepared, and generally environmentally benign .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound is influenced by environmental factors such as pH . The rate of reaction is considerably accelerated at physiological pH . Additionally, boronic acids are only marginally stable in water, and their hydrolysis is dependent on the substituents in the aromatic ring .

Safety and Hazards

Future Directions

Boronic acids, including “(3-Amino-2-fluorophenyl)boronic acid”, are increasingly utilized in diverse areas of research. They are used in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . Future research directions could include exploring new applications in these areas, as well as developing new synthesis methods and improving existing ones .

properties

IUPAC Name |

(3-amino-2-fluorophenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BFNO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,10-11H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJQGGKXEPAGSTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)N)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Diethyl 2-[5-(trifluoromethyl)pyridin-2-yl]malonate](/img/structure/B3040078.png)

![1-(4-Fluorophenyl)-3-[5-(4-nitrophenyl)-2-furyl]prop-2-en-1-one](/img/structure/B3040080.png)

![ethyl 2-methyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylate](/img/structure/B3040085.png)

![2-methyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylic acid](/img/structure/B3040086.png)